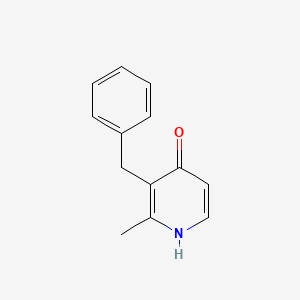

3-Benzyl-2-methylpyridin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

909867-71-6 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-benzyl-2-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C13H13NO/c1-10-12(13(15)7-8-14-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) |

InChI Key |

MRIMCGPXQSIYFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C=CN1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 3 Benzyl 2 Methylpyridin 4 1h One and Its Derivatives

Conventional and Established Synthetic Pathways to 3-Benzyl-2-methylpyridin-4(1H)-one

The traditional synthesis of this compound and its analogues often relies on multi-step sequences that culminate in the formation of the pyridinone ring. These methods provide a foundational understanding of the molecule's construction.

Multi-step Synthetic Strategies Incorporating Cyclization Reactions

The construction of the pyridin-4(1H)-one core is a critical step. One established method involves the cyclization of open-chain precursors. For instance, derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates can be synthesized by refluxing a solution of methyl or ethyl 3-aminobut-2-enoates with methyl or ethyl 3-aryl-3-oxopropanoates in xylene, often in the presence of molecular sieves. beilstein-journals.org This approach, while effective for producing certain substituted pyridinones, can result in modest yields, typically ranging from 13% to 46% depending on the specific ester used. beilstein-journals.org

Another strategy involves the ring expansion of isoxazole (B147169) derivatives. The use of molybdenum hexacarbonyl, Mo(CO)6, can mediate the rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates into 4-oxo-1,4-dihydropyridine-3-carboxylates. This method has been successfully applied to generate a variety of substituted pyridones. beilstein-journals.orgnih.gov The reaction of an appropriately substituted isoxazole with Mo(CO)6 in wet acetonitrile (B52724) can yield the desired pyridone. For example, the reaction of isoxazole 1g with Mo(CO)6 at 70 °C for 24 hours produced pyridone 2g in a 74% yield. nih.gov

A further example of a multi-step synthesis leading to a related pyridin-2(1H)-one involved the O-benzylation of a starting pyridinone, followed by a Suzuki-Miyaura coupling and subsequent reduction of a nitro group to an amine. allfordrugs.com While this was for an isomeric structure, the principles of building complexity through sequential reactions are fundamental.

Regioselective Approaches to the Pyridin-4(1H)-one Core Formation

Regioselectivity is a key challenge in the synthesis of substituted pyridines. The direct functionalization of a pre-formed pyridine (B92270) ring can often lead to a mixture of isomers. For the synthesis of specifically substituted pyridin-4(1H)-ones, building the ring from acyclic precursors often provides better control over the final arrangement of substituents.

One such regioselective approach is a one-pot, four-component reaction. For example, the reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can be used to construct the pyridine ring with specific substituents at various positions. nih.gov While not explicitly demonstrated for this compound, this methodology offers a template for achieving regiocontrol by carefully selecting the starting materials.

The selective deprotonation of substituted pyridones followed by reaction with an electrophile is another strategy to achieve regioselectivity. For instance, the functionalization at the α-methyl group of 1-substituted pyridin-2(1H)- and -4(1H)-ones has been achieved by using a suitable base like n-butyllithium or potassium hexamethyldisilazide (KHMDS), followed by reaction with various electrophiles. lboro.ac.uk This demonstrates the potential for regioselective functionalization of a pre-existing pyridone core.

Exploration of Novel Synthetic Strategies for this compound

Recent advancements in synthetic chemistry offer new avenues for the construction of this compound, focusing on efficiency, sustainability, and the use of modern technologies.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer the potential for more efficient and selective syntheses. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While the direct C3-benzylation of 2-methylpyridin-4(1H)-one is not widely reported, the principles of palladium-catalyzed C-H activation and benzylation, which have been successfully applied to other heterocyclic systems like indoles, present a promising research direction. acs.org Such a reaction would likely involve the activation of the C3-H bond of the pyridinone ring by a palladium catalyst, followed by coupling with a benzyl (B1604629) halide or a related benzylating agent.

Furthermore, the synthesis of the pyridin-4(1H)-one core itself can be achieved through catalytic means. For instance, the Mo(CO)6-mediated ring expansion of isoxazoles is a catalytic process that provides access to the pyridone skeleton. beilstein-journals.orgnih.gov The development of new catalytic systems for the direct and regioselective construction of the this compound scaffold remains an active area of research. For example, various substituted pyrido[1,2-a]pyrimidin-4-ones have been synthesized via a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction. core.ac.uk

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Mo(CO)6 | Methyl 2-(isoxazol-5-yl)-3-oxopropanoate derivatives | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives | 45-74 | nih.gov |

| PdCl2(PPh3)2 | 2-(benzyloxy)-3-bromo-5-nitropyridine, indole-4-boronic acid pinacol (B44631) ester | 2-(Benzyloxy)-3-(indol-4-yl)-5-nitropyridine | Not specified | allfordrugs.com |

| CuI | 2-halopyridines, (Z)-3-amino-3-arylacrylate ester | Pyrido[1,2-a]pyrimidin-4-ones | Good to excellent | core.ac.uk |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied through several approaches.

Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to shorter reaction times, higher yields, and reduced solvent usage. youtube.com The one-pot, multi-component synthesis of pyridine derivatives, for example, has been shown to be highly efficient under microwave irradiation, with reactions completing in minutes rather than hours. nih.govresearchgate.net A functional and environmentally friendly procedure for designing novel pyridine derivatives has been demonstrated through a one-pot, four-component reaction under microwave irradiation in ethanol, yielding pure products in excellent yields (82%–94%) within 2–7 minutes. nih.gov The application of microwave heating to the cyclization and functionalization steps in the synthesis of this compound could offer substantial environmental benefits.

The use of environmentally benign solvents, such as water, is another cornerstone of green chemistry. While many organic reactions require anhydrous conditions and organic solvents, some syntheses of pyridine derivatives have been successfully carried out in aqueous media. For instance, the one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones to form pyrazolo[3,4-b]pyridine derivatives has been achieved under microwave irradiation in water, catalyzed by InCl3. rsc.org

| Green Chemistry Approach | Reaction Type | Conditions | Advantages | Reference |

| Microwave-assisted synthesis | One-pot, four-component reaction | Ethanol, 2-7 min | High yield (82-94%), short reaction time, pure products | nih.govresearchgate.net |

| Microwave-assisted synthesis | Cyclocondensation | Neat reaction | Simple, high-yield, environmentally friendly | nih.gov |

| Aqueous media | One-pot condensation | InCl3 catalyst, microwave irradiation | Use of water as a green solvent | rsc.org |

Flow Chemistry and Continuous Manufacturing Techniques for this compound

Flow chemistry offers a paradigm shift from traditional batch processing to continuous manufacturing, providing advantages in terms of safety, scalability, and process control. The synthesis of heterocyclic compounds, including pyridines, is increasingly being adapted to flow systems.

The Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully performed in continuous flow reactors, including those assisted by microwave heating. beilstein-journals.orgresearchgate.net These processes allow for the continuous processing of material, often with improved yields and reduced reaction times compared to batch methods. For instance, the Bohlmann–Rahtz reaction can be carried out in a single step in a flow reactor without the isolation of intermediates, leading to the corresponding trisubstituted pyridine as a single regioisomer in good yield. researchgate.net

The application of flow chemistry to the synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, eliminating the need for isolation and purification at each stage. This could involve the flow synthesis of a 2-methylpyridin-4(1H)-one precursor, followed by an in-line benzylation step. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher selectivity and yields, as well as enhanced safety, particularly for highly exothermic or hazardous reactions. While a specific flow synthesis for this compound is not yet established in the literature, the existing examples for related heterocycles provide a strong foundation for its future development. nih.govmdpi.com

| Flow Chemistry Application | Heterocycle Synthesized | Key Features | Reference |

| Microwave flow reactor | Trisubstituted pyridines | Single-step reaction, no isolation of intermediates, good yield | researchgate.net |

| Conductive heating flow platform | Dihydropyridines | Continuous processing, high yield | researchgate.net |

| Autonomous self-optimizing system | Pyridine-oxazoline (PyOX) ligands | Rapid identification of optimal flow conditions | nih.gov |

Precursor Design and Reactivity Considerations in this compound Synthesis

A plausible and efficient synthetic route to this compound involves a multi-step process starting from readily available precursors. A key strategy is the construction of the 2-methylpyridin-4(1H)-one scaffold followed by the introduction of the benzyl group at the C3 position.

A robust approach commences with maltol (B134687), a naturally occurring organic compound, which serves as an inexpensive and convenient starting material. The synthetic sequence can be outlined as follows:

Formation of the Pyridinone Ring: Maltol (3-hydroxy-2-methyl-4-pyrone) is converted to 3-hydroxy-2-methylpyridin-4(1H)-one. This transformation is typically achieved by reacting maltol with a source of ammonia (B1221849), such as aqueous ammonia or ammonium hydroxide, often under elevated temperature and pressure. The reaction proceeds via a ring-opening of the pyrone, followed by condensation with ammonia and subsequent cyclization to form the pyridinone ring.

Activation of the C3-Hydroxyl Group: The hydroxyl group at the C3 position of 3-hydroxy-2-methylpyridin-4(1H)-one is not a good leaving group for a direct nucleophilic substitution or cross-coupling reaction. Therefore, it must be converted into a more reactive functional group. A common method is its transformation into a triflate (trifluoromethanesulfonate) group by reaction with triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like pyridine or a hindered amine (e.g., 2,6-lutidine). The resulting 2-methyl-4-oxo-1,4-dihydropyridin-3-yl trifluoromethanesulfonate (B1224126) is an excellent substrate for palladium-catalyzed cross-coupling reactions.

C3-Benzylation via Suzuki Cross-Coupling: The final key step is the formation of the C3-benzyl bond. This can be effectively achieved through a Suzuki cross-coupling reaction. The triflate intermediate is reacted with a benzylboronic acid derivative, such as phenylboronic acid, in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-O bond of the triflate, followed by transmetalation with the benzylboronic acid and reductive elimination to yield the desired this compound and regenerate the palladium(0) catalyst.

The choice of these precursors is guided by their commercial availability, established reactivity, and the high efficiency of the proposed chemical transformations. The reactivity of each intermediate is well-understood, allowing for a rational approach to the optimization of reaction conditions.

Optimization of Reaction Conditions and Yields for this compound Formation

The following data table illustrates a hypothetical optimization study for the Suzuki cross-coupling reaction between 2-methyl-4-oxo-1,4-dihydropyridin-3-yl trifluoromethanesulfonate and benzylboronic acid.

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 45 |

| 2 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |

| 3 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |

| 4 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 5 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 24 | 75 |

| 6 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 |

Catalyst and Ligand: The choice of the palladium catalyst and its associated ligands is critical. While Pd(PPh₃)₄ is a common catalyst, more specialized catalysts like Pd(dppf)Cl₂, which contains a bidentate phosphine (B1218219) ligand, often provide higher yields and better reaction kinetics in cross-coupling reactions.

Base: The strength and solubility of the base play a significant role. Stronger, more soluble bases like cesium carbonate (Cs₂CO₃) are often superior to sodium or potassium carbonate, as they can more effectively facilitate the transmetalation step.

Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent like dioxane or toluene with water is commonly used for Suzuki reactions. Dioxane is often preferred for its higher boiling point and good solvating properties for the organometallic intermediates.

Temperature and Reaction Time: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the catalyst or reactants. A temperature of around 100 °C is typical for Suzuki couplings. The reaction time must be sufficient for the reaction to go to completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Catalyst Loading: The amount of catalyst used should be minimized for economic and environmental reasons, without compromising the reaction yield and time. A catalyst loading of 2-5 mol% is typical.

Further optimization would involve screening a wider range of ligands, bases, and solvent systems to fine-tune the conditions for optimal performance on a larger scale.

Synthetic Strategies for Analogues and Homologs of this compound

The proposed synthetic route is highly amenable to the creation of a diverse library of analogues and homologs of this compound. This flexibility is primarily due to the modular nature of the Suzuki cross-coupling reaction.

Synthesis of Analogues:

Analogues with substitutions on the benzyl moiety can be readily synthesized by simply replacing benzylboronic acid with a substituted benzylboronic acid in the final step. This allows for the introduction of a wide range of functional groups (e.g., methoxy, nitro, halo, cyano) at various positions on the aromatic ring of the benzyl group. The electronic and steric properties of these substituents can be systematically varied to explore structure-activity relationships in a medicinal chemistry context.

The following table provides examples of precursors that could be used to generate various analogues:

| Substituted Benzylboronic Acid Precursor | Resulting Analogue |

|---|---|

| 4-Methoxybenzylboronic acid | 3-(4-Methoxybenzyl)-2-methylpyridin-4(1H)-one |

| 3-Nitrobenzylboronic acid | 2-Methyl-3-(3-nitrobenzyl)pyridin-4(1H)-one |

| 4-Chlorobenzylboronic acid | 3-(4-Chlorobenzyl)-2-methylpyridin-4(1H)-one |

| 4-Cyanobenzylboronic acid | 4-((2-Methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl)benzonitrile |

Synthesis of Homologs:

Homologs of this compound, where the methyl group at the C2 position is replaced by a larger alkyl group, can be synthesized by starting with a different 3-hydroxy-2-alkyl-4-pyrone. For instance, using ethylmaltol (3-hydroxy-2-ethyl-4-pyrone) as the starting material would lead to the synthesis of 3-benzyl-2-ethylpyridin-4(1H)-one. This approach allows for the systematic investigation of the effect of the size of the C2-alkyl group on the properties of the molecule.

Mechanistic Investigations of Reactions Involving 3 Benzyl 2 Methylpyridin 4 1h One

Elucidation of Reaction Pathways for 3-Benzyl-2-methylpyridin-4(1H)-one Formation

The formation of the this compound scaffold is a key area of research, with studies focusing on understanding the kinetics, rate-determining steps, and the transient species involved in the cyclization process.

Kinetic Studies and Rate Determining Steps in Cyclization Reactions

While specific kinetic data for the cyclization leading to this compound is not extensively detailed in the provided results, general principles of analogous cyclization reactions, such as those in the synthesis of quinazolinones, can offer parallels. nih.gov The formation of heterocyclic rings often involves a series of equilibria, with the ring-closing step frequently being the rate-determining step. Factors such as the nature of the starting materials, the solvent, and the catalyst can significantly influence the reaction kinetics. For instance, in related syntheses, the initial condensation to form an intermediate is often reversible, while the subsequent intramolecular cyclization is the slow, irreversible step that drives the reaction forward.

Identification of Key Intermediates and Transition States

The synthesis of pyridin-4-one derivatives can proceed through various intermediates. For example, a common route to substituted pyridinones involves the condensation of a β-dicarbonyl compound with an amine. In the context of this compound, a plausible pathway could involve the reaction of a benzyl-substituted β-ketoester with an amino-containing species. The reaction would likely proceed through an enamine or a related intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to form the pyridinone ring.

Reactivity Mechanisms of this compound with Electrophiles and Nucleophiles

The reactivity of this compound is dictated by the electronic properties of its pyridinone ring and the attached benzyl (B1604629) and methyl groups.

Electrophilic Aromatic Substitution on the Pyridinone Ring

The pyridinone ring in this compound is generally considered electron-rich and can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the existing substituents. The benzyl and methyl groups are activating and ortho-, para-directing. uci.edulibretexts.org However, the carbonyl group and the nitrogen atom in the ring also influence the regioselectivity.

Electrophilic attack can occur at various positions on the pyridinone ring. The first step of the mechanism involves the attack of the aromatic ring on the electrophile, which is the rate-determining step as it disrupts aromaticity. uci.edumasterorganicchemistry.commsu.edu This is followed by a fast deprotonation to restore the aromatic system. masterorganicchemistry.com The precise position of substitution will depend on the stabilization of the resulting carbocation intermediate (the arenium ion). Resonance stabilization plays a key role in determining the preferred site of attack. uci.edu

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The carbonyl group in the 4-position of the pyridinone ring is a key site for nucleophilic attack. Nucleophilic addition to the carbonyl carbon is a common reaction for such compounds. libretexts.org The reaction proceeds via a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. libretexts.org

In cases where a suitable leaving group is present, nucleophilic acyl substitution can occur. libretexts.orguci.edu The general mechanism involves the initial nucleophilic attack on the carbonyl carbon, followed by the departure of the leaving group to regenerate the carbonyl double bond. libretexts.org The reactivity of the carbonyl center is influenced by the electronic effects of the substituents on the ring.

Redox Mechanisms of this compound

The redox chemistry of this compound is an important aspect of its reactivity profile.

The oxidation of pyridinone derivatives can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation can occur at the nitrogen atom to form an N-oxide, or on the benzyl group. The reduction of the carbonyl group can yield the corresponding alcohol, 4-hydroxypyridine (B47283) derivative. The choice of reducing agent is critical to achieve selective reduction. For example, catalytic hydrogenation or the use of metal hydrides could be employed.

Computational Mechanistic Insights into the Reactivity of this compound Remain to be Elucidated

A comprehensive review of available scientific literature reveals a notable absence of specific computational mechanistic studies focused on the reactivity of the chemical compound this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, electronic properties, and reactivity of organic molecules, it appears that this specific pyridinone derivative has not yet been the subject of such detailed theoretical investigation.

Computational studies are instrumental in providing a molecular-level understanding of chemical processes. These studies can predict reaction pathways, transition state geometries, and activation energies, offering insights that are often complementary to experimental findings. Methods like DFT allow for the calculation of various molecular properties that govern a compound's reactivity, including:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are key indicators of a molecule's ability to act as a nucleophile or an electrophile. The energy gap between HOMO and LUMO provides information about the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrophilic and nucleophilic attack.

While the search for computational data on this compound was unfruitful, it is worth noting that studies on structurally related pyridinone and benzyl-containing compounds have been conducted. These investigations have successfully employed computational methods to elucidate reaction mechanisms, predict biological activities, and understand structure-activity relationships. The application of similar computational approaches to this compound would undoubtedly provide valuable insights into its chemical behavior.

Future computational research on this compound could explore various aspects of its reactivity, such as:

The mechanism of its synthesis.

Its potential as a reactant in various organic transformations.

The influence of the benzyl and methyl substituents on the electronic structure and reactivity of the pyridinone core.

Tautomeric equilibria and their impact on reactivity.

At present, any discussion on the computational mechanistic studies of this compound would be purely speculative. The scientific community awaits dedicated research to fill this knowledge gap.

Advanced Structural and Conformational Elucidation of 3 Benzyl 2 Methylpyridin 4 1h One

Solid-State Structural Analysis of 3-Benzyl-2-methylpyridin-4(1H)-one via X-ray Crystallography

A definitive solid-state structure of this compound, which can only be determined through techniques like single-crystal X-ray crystallography, remains to be reported. Such an analysis would provide precise measurements of the molecule's three-dimensional architecture.

Crystal Packing and Intermolecular Interaction Networks

Information regarding the crystal packing and the network of intermolecular forces is absent. A crystallographic study would reveal how individual molecules of this compound arrange themselves in a crystalline lattice. This includes identifying key intermolecular interactions, such as hydrogen bonds (e.g., N-H···O or C-H···O) and potential π-π stacking between the pyridinone and benzyl (B1604629) rings, which govern the supramolecular assembly. Studies on different polymorphic forms would further elucidate the interplay between molecular conformation and intermolecular interactions. nih.gov

Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without crystallographic data, a detailed table of intramolecular parameters is not possible. This data is fundamental for understanding the geometry of the pyridinone and benzyl rings and the nature of the chemical bonds within the molecule. Torsional angles, in particular, would define the relative orientation of the benzyl group with respect to the pyridinone core, a key conformational feature.

Table 1: Illustrative Table of Required Crystallographic Data for this compound (Data Not Available)

| Parameter | Value (Å or °) |

|---|---|

| Bond Lengths | |

| N1-C2 | Data not available |

| C2-C3 | Data not available |

| C3-C4 | Data not available |

| C4-C5 | Data not available |

| C5-C6 | Data not available |

| C6-N1 | Data not available |

| C3-C(benzyl) | Data not available |

| Bond Angles | |

| C6-N1-C2 | Data not available |

| N1-C2-C3 | Data not available |

| C2-C3-C4 | Data not available |

| Torsional Angles |

Solution-Phase Conformational Dynamics of this compound

The behavior and preferred shapes (conformations) of this compound in a solution have not been documented in detail.

Application of Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies

While standard 1H and 13C NMR spectra would confirm the basic connectivity of the molecule, advanced techniques are required for conformational elucidation. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be essential. NOESY detects through-space interactions between protons, which can reveal the proximity of the benzyl protons to the protons on the pyridinone ring, thereby establishing the preferred rotational conformation in solution. Such studies have been effectively used for similar N-benzyl substituted systems to understand their conformational space. scielo.br

Solvent Effects on Conformational Preferences and Equilibria

The influence of different solvents on the conformational state of this compound has not been investigated. Solvents with varying polarities can interact differently with the solute, potentially altering the conformational equilibrium. For instance, polar solvents might favor conformations with a larger dipole moment, while nonpolar solvents might favor more compact, stacked structures. nih.gov

Tautomeric Equilibria and Aromaticity Studies of this compound

Pyridin-4(1H)-ones can theoretically exist in equilibrium with their tautomeric form, 4-hydroxypyridine (B47283). The position of this equilibrium is crucial as it affects the molecule's aromaticity, polarity, and hydrogen bonding capabilities. Studies on related 2-hydroxypyridines show that the equilibrium is sensitive to substituents and the solvent environment, with the pyridone form often being predominant. researchgate.netsemanticscholar.org However, specific experimental or computational studies to quantify the tautomeric ratio and assess the aromatic character of the two potential forms of this compound are currently lacking.

Spectroscopic Differentiation of Tautomers (e.g., IR, UV-Vis, NMR)

Spectroscopic methods are powerful tools for distinguishing between the keto and enol tautomers of this compound due to the distinct structural features of each form.

Infrared (IR) Spectroscopy: IR spectroscopy provides clear diagnostic peaks for identifying the functional groups present in each tautomer. The keto form is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For 4-pyridones, this band typically appears in the region of 1560-1640 cm⁻¹. cdnsciencepub.comcdnsciencepub.com Its exact position can be influenced by hydrogen bonding and conjugation. Conversely, the enol form (4-hydroxypyridine) would exhibit a characteristic broad absorption band for the hydroxyl (O-H) stretch, typically found in the 3200-3600 cm⁻¹ range, and the absence of the strong C=O peak.

UV-Vis Spectroscopy: The electronic absorption spectra of the two tautomers differ due to their distinct conjugated systems. The 4-pyridone (keto) tautomer, while possessing some aromatic character through delocalization of the nitrogen lone pair, has a different chromophore system than the fully aromatic 4-hydroxypyridine (enol) tautomer. chemtube3d.com This difference in electron delocalization leads to different absorption maxima (λ_max_) and molar absorptivities, allowing for the quantification of the tautomeric ratio in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most definitive technique for distinguishing and quantifying tautomers in solution.

¹H NMR: The proton NMR spectra show distinct signals for each tautomer. The keto form exhibits a signal for the N-H proton, while the enol form shows a signal for the O-H proton. The chemical shifts of the pyridine (B92270) ring protons also differ between the two forms due to the changes in electron density and aromaticity.

¹³C NMR: The carbon-13 NMR spectrum provides a key diagnostic marker. The C4 carbon is particularly informative. In the keto tautomer, this carbon is a carbonyl carbon (C=O) and is significantly deshielded, appearing at a high chemical shift (typically >170 ppm). In contrast, the C4 carbon in the enol tautomer is an aromatic carbon bonded to a hydroxyl group (C-OH) and resonates at a lower chemical shift. This large difference in chemical shift serves as an unambiguous indicator of the predominant tautomeric form in solution. Studies on analogous quinolin-4(1H)-ones confirm that a significantly deshielded C4 nucleus is indicative of the 4-oxo form.

| Spectroscopic Technique | Keto Tautomer (Pyridin-4(1H)-one) Feature | Enol Tautomer (4-Hydroxypyridine) Feature |

| IR Spectroscopy | Strong C=O stretch (~1560-1640 cm⁻¹) | Broad O-H stretch (~3200-3600 cm⁻¹); Absence of C=O stretch |

| ¹H NMR Spectroscopy | N-H proton signal | O-H proton signal |

| ¹³C NMR Spectroscopy | Deshielded C4 signal (>170 ppm) | Shielded C4 signal (aromatic C-O region) |

Theoretical Predictions of Tautomeric Stability and Population Ratios

Quantum-chemical calculations are instrumental in predicting the relative stabilities of tautomers and corroborating experimental findings. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to model the tautomeric equilibrium.

These calculations determine the Gibbs free energy (ΔG) for each tautomer. The tautomer with the lower energy is predicted to be more stable and thus more abundant at equilibrium. For pyridone/hydroxypyridine systems, studies consistently show that the relative stability is highly dependent on the environment.

Gas Phase: In the absence of solvent interactions, the enol (hydroxypyridine) form is often predicted to be more stable or of comparable stability to the keto form.

Solution: In solution, the equilibrium can shift dramatically. The more polar keto (pyridone) tautomer is better stabilized by polar solvents through intermolecular interactions like hydrogen bonding. chemtube3d.comrsc.org Computational models often incorporate solvent effects using approaches like the Polarizable Continuum Model (PCM) to provide a more accurate prediction of tautomeric populations in different media.

For many related heterocyclic systems, such as 4-pyrimidinone, theoretical calculations show the keto form is the dominant tautomer in both the gas phase and in aqueous solution. spectroscopyonline.com For example, DFT calculations on sildenafil, which contains a pyrimidinone core, predict the keto tautomer to be more stable than the enol form by over 10 kcal/mol. spectroscopyonline.com Similar results have been found for 3-substituted 2-methyl-quinolin-4(1H)-ones, where the 4-oxo form is favored. These findings strongly suggest that this compound also predominantly exists in its keto form, especially in polar solvents and the solid state.

| Computational Method | Environment | Predicted Stable Tautomer (General Finding for 4-Pyridones) | Reason |

| DFT, MP2 | Gas Phase | Enol (4-Hydroxypyridine) often favored or of similar stability | Intrinsic molecular properties without external interactions |

| DFT with PCM | Polar Solvents | Keto (Pyridin-4(1H)-one) favored | Higher dipole moment of the keto form leads to better solvation and stabilization |

Chiroptical Properties and Stereochemical Aspects of this compound Derivatives (if applicable)

The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism (CD).

However, chiral derivatives of this compound could be synthesized, which would then be expected to display chiroptical activity. Chirality could be introduced through several synthetic modifications:

Modification of the Benzyl Group: Introducing a substituent on the benzylic methylene (B1212753) carbon (the -CH₂- bridge) would create a stereocenter. For example, synthesizing a derivative like 3-(1-phenylethyl)-2-methylpyridin-4(1H)-one would result in a chiral molecule.

Atropisomerism: In highly substituted or sterically hindered derivatives, rotation around the single bond connecting the pyridine and benzyl rings could be restricted. If the steric hindrance is sufficient to prevent free rotation at room temperature, stable atropisomers (conformational enantiomers or diastereomers) could be isolated. While this is less common for a simple benzyl group, derivatization could lead to such phenomena. A study on 4-benzyl-1H-pyrazole, for instance, found that while conformers interconvert easily in solution, the molecule crystallizes in a chiral space group, demonstrating a solid-state axial chirality. nih.govresearchgate.net

Were such chiral derivatives of this compound to be prepared, their stereochemical aspects could be investigated using chiroptical spectroscopy. Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be invaluable for assigning the absolute configuration of the stereocenters and studying their conformational preferences in solution. To date, specific studies on the chiroptical properties of chiral derivatives of this compound are not prevalent in the scientific literature, indicating an area ripe for future investigation.

Computational Chemistry and Theoretical Modeling of 3 Benzyl 2 Methylpyridin 4 1h One

Quantum Chemical Calculations for Electronic Structure of 3-Benzyl-2-methylpyridin-4(1H)-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, albeit with approximations, to determine molecular orbitals and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry and determining the ground-state properties of this compound.

A typical DFT study involves the use of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) or higher. epstem.netresearchgate.net This process minimizes the energy of the molecule to find its most stable three-dimensional conformation. The output of this optimization provides crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's architecture. epstem.netinpressco.com For this compound, these calculations would reveal the precise spatial arrangement of the benzyl (B1604629) group relative to the 2-methylpyridin-4(1H)-one core.

Table 1: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations (Note: The following data are representative values based on DFT calculations of similar pyridinone structures and are intended for illustrative purposes.)

| Parameter | Atom Pair/Trio | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C4=O | 1.24 | |

| N1-C2 | 1.38 | |

| C2-C3 | 1.45 | |

| C3-C(Benzyl) | 1.51 | |

| N1-H1 | 1.01 | |

| **Bond Angles (°) ** | ||

| O=C4-C5 | 124.5 | |

| C2-N1-C6 | 121.0 | |

| C2-C3-C(Benzyl) | 120.5 | |

| **Dihedral Angles (°) ** |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. wikipedia.org While DFT is highly efficient, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) offer higher levels of theory. wikipedia.org These methods are more computationally demanding but can provide benchmark-quality accuracy for molecular parameters, energies, and other properties. wikipedia.org For this compound, ab initio calculations would be valuable for validating the results obtained from more cost-effective DFT methods and for investigating phenomena where electron correlation is particularly important.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis of this compound

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP surface is plotted over the molecule's electron density, using a color scale to indicate electrostatic potential.

For this compound, an MEP analysis would highlight:

Negative Potential Regions (Nucleophilic Sites): These areas, typically colored red, have an excess of electron density and are prone to electrophilic attack. The most significant negative potential is expected to be localized on the oxygen atom of the carbonyl group (C=O), making it a primary site for hydrogen bonding and interactions with electrophiles. researchgate.net

Positive Potential Regions (Electrophilic Sites): These regions, colored blue, are electron-deficient and susceptible to nucleophilic attack. The most positive potential is anticipated around the hydrogen atom attached to the pyridinone nitrogen (N-H), indicating its role as a hydrogen bond donor. researchgate.net

Analysis of the MEP provides crucial insights into intermolecular interactions and is instrumental in understanding how the molecule might bind to a biological target. nih.govchemrxiv.org Mulliken population analysis or Natural Bond Orbital (NBO) analysis further complements the MEP by assigning partial charges to each atom, quantifying the charge distribution throughout the molecule. ajrcps.com

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net

The energies of the HOMO and LUMO, calculated using DFT, are critical descriptors of a molecule's electronic properties and reactivity:

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor. For this compound, the HOMO is likely to be distributed across the electron-rich pyridinone ring system.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. The LUMO is expected to be localized on the π-system, particularly around the electron-withdrawing carbonyl group.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a key indicator of molecular stability and reactivity. scirp.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. ajrcps.comscirp.org

From these energies, various global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior.

Table 2: Predicted FMO Energies and Global Reactivity Descriptors for this compound (Note: The following data are representative values based on DFT calculations of similar heterocyclic compounds and are intended for illustrative purposes.)

| Parameter | Formula | Predicted Value (eV) |

| Energy of HOMO (EHOMO) | - | -6.55 |

| Energy of LUMO (ELUMO) | - | -1.75 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.80 |

| Ionization Potential (I) | -EHOMO | 6.55 |

| Electron Affinity (A) | -ELUMO | 1.75 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.40 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

Molecular Dynamics Simulations for Solvent Effects and Conformational Ensembles of this compound

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in an explicit solvent like water, provides insights into its dynamic behavior. researchgate.netresearchgate.net

The process involves:

System Setup: Placing the molecule in a simulation box filled with solvent molecules. readthedocs.io

Force Field Application: Assigning a force field (e.g., GAFF, CHARMM) that defines the potential energy of the system based on bond lengths, angles, and non-bonded interactions.

Equilibration and Production: Allowing the system to relax to a stable temperature and pressure (e.g., in an NPT ensemble) before running a longer "production" simulation from which data is collected. arxiv.orgacs.org

Computational Design and Exploration of Chemical Space for this compound Derivatives

The computational models of this compound serve as a foundation for the rational design of new derivatives with potentially enhanced properties. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are pivotal in this process. tandfonline.commdpi.comresearchgate.net

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), a series of known pyridinone derivatives and their measured biological activities are used to build a predictive statistical model. asianpubs.orgscispace.com This model generates contour maps that visualize how steric and electrostatic fields around the molecule correlate with activity:

Steric Maps: Indicate regions where bulky groups increase (green contours) or decrease (yellow contours) activity.

Electrostatic Maps: Show where positive charges (blue contours) or negative charges (red contours) are favorable for activity.

By analyzing these maps for the this compound scaffold, researchers can make targeted modifications—such as adding substituents to the benzyl ring or the pyridinone core—to design new compounds with improved efficacy. tandfonline.comnih.govresearchgate.netarizona.edu This structure-guided design approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. mdpi.com

Coordination Chemistry and Ligand Properties of 3 Benzyl 2 Methylpyridin 4 1h One

Metal Complexation Studies with 3-Benzyl-2-methylpyridin-4(1H)-one

The coordination chemistry of pyridin-4-ones is a rich field, largely owing to their ability to act as effective chelating agents for a variety of metal ions. The primary binding site for this class of ligands is typically through the exocyclic oxygen at the 4-position and a heteroatom at the 3-position, often a hydroxyl group. In the case of this compound, the nature of the 3-benzyl substituent would significantly influence its chelating behavior.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established methodologies for related pyridinone ligands. This typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol, methanol, or a mixture of water and an organic solvent. The reaction conditions, including temperature and pH, would be crucial in isolating the desired complex.

The spectroscopic characterization of any resulting metal complexes would be essential to elucidate their structure. A comparison of the infrared (IR) and nuclear magnetic resonance (NMR) spectra of the free ligand with those of the metal complexes would provide key insights into the coordination mode.

Table 1: Expected Spectroscopic Data for this compound and its Metal Complexes

| Technique | Free Ligand (Expected) | Metal Complex (Expected Changes upon Coordination) |

| IR Spectroscopy | C=O stretching frequency around 1640-1660 cm⁻¹ | Shift of the C=O stretching frequency to a lower wavenumber, indicating coordination of the carbonyl oxygen to the metal center. |

| ¹H NMR Spectroscopy | Distinct signals for the benzyl (B1604629) and methyl protons, as well as the pyridinone ring protons. | Significant shifts in the signals of the protons adjacent to the coordination sites (e.g., the pyridinone ring protons) due to the influence of the metal ion. Broadening of signals may also be observed. |

| ¹³C NMR Spectroscopy | Characteristic signals for the carbonyl carbon and the carbons of the pyridinone ring and benzyl group. | A downfield or upfield shift of the carbonyl carbon signal upon coordination. Shifts in the signals of the ring carbons involved in chelation. |

Note: The data in this table is hypothetical and based on the known spectroscopic behavior of analogous pyridinone-metal complexes.

Chelation Modes and Ligand Denticity of this compound

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. For 3-hydroxy-2-methylpyridin-4(1H)-one and its derivatives, bidentate chelation through the carbonyl oxygen and the deprotonated hydroxyl group is the most common coordination mode.

For this compound, the absence of a hydroxyl group at the 3-position alters its potential chelation behavior. It is plausible that this ligand could act as a monodentate ligand, coordinating through the carbonyl oxygen. Alternatively, it could exhibit bidentate coordination by involving the ring nitrogen and the carbonyl oxygen. The large steric bulk of the benzyl group at the 3-position would likely play a significant role in determining the preferred coordination geometry and the stability of the resulting metal complexes.

Applications of this compound Complexes in Catalysis

Homogeneous Catalysis Mediated by this compound Complexes

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of pyridinone-type ligands could potentially catalyze a range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the this compound ligand, influenced by the electron-donating or -withdrawing nature of the benzyl group, could be tuned to modulate the catalytic activity of the metal center.

Table 2: Potential Homogeneous Catalytic Applications of this compound Complexes

| Metal Center | Potential Catalytic Reaction | Rationale |

| Iron (Fe) | Oxidation of alcohols, C-H activation | Iron is an earth-abundant and environmentally benign metal known to catalyze a wide range of oxidation reactions. |

| Copper (Cu) | Atom transfer radical polymerization (ATRP), Click chemistry | Copper complexes are well-established catalysts for these important polymerization and coupling reactions. |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Palladium is a versatile catalyst for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. |

Note: The applications listed in this table are speculative and based on the known catalytic activities of metal complexes with other nitrogen- and oxygen-containing ligands.

Heterogeneous Catalysis Involving Supported this compound Species

For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and recycling. This compound complexes could be immobilized on solid supports, such as silica, alumina, or polymers, to create heterogeneous catalysts. The benzyl group could potentially be functionalized to facilitate covalent attachment to the support material. These supported catalysts could offer advantages in terms of stability, reusability, and ease of product purification.

Role of this compound in Chemical Sensor Development and Analytical Probes

The development of chemical sensors and analytical probes is another area where pyridinone-based ligands have shown promise. Their ability to selectively bind to specific metal ions can be harnessed to create sensors that produce a detectable signal, such as a change in color or fluorescence, upon interaction with the target analyte.

Given the expected metal-chelating properties of the pyridinone core, this compound could serve as a recognition element in a chemical sensor. The benzyl group could be modified with a fluorophore or chromophore to create a signaling unit. Upon binding of a metal ion to the pyridinone moiety, a change in the electronic properties of the molecule could lead to a measurable change in the optical properties of the signaling unit. Such a sensor could potentially be used for the detection of environmentally or biologically important metal ions. However, without experimental data, the selectivity and sensitivity of such a sensor remain hypothetical.

Environmental Fate and Degradation Mechanisms of 3 Benzyl 2 Methylpyridin 4 1h One

Photolytic Degradation Pathways of 3-Benzyl-2-methylpyridin-4(1H)-one

The absorption of ultraviolet (UV) or visible light can initiate photochemical reactions, leading to the degradation of organic molecules in the environment. The photolytic fate of this compound is anticipated to be influenced by its constituent functional groups: the pyridin-4(1H)-one core, the benzyl (B1604629) substituent, and the methyl group.

Mechanism of Photoreaction Under UV/Visible Light Irradiation

The pyridinone ring system is known to absorb UV light. The photoreaction of 4-pyridone derivatives can be initiated by the absorption of UV light, leading to the formation of an excited state. This excited molecule can then undergo various transformations. For instance, some pyridine (B92270) derivatives in aqueous media can generate radical species upon UV irradiation, a process that can be facilitated by the presence of water. rsc.org The benzyl group also possesses chromophoric properties and can be susceptible to photo-oxidation. The photolysis of benzyl-substituted compounds can proceed through the formation of benzyl cations or radicals, depending on the substitution pattern and the reaction environment. researchgate.net

For this compound, it is plausible that irradiation with environmentally relevant wavelengths of light could lead to several primary photochemical processes:

Homolytic Cleavage: The bond between the benzyl group and the pyridinone ring could undergo homolytic cleavage to form a benzyl radical and a pyridinonyl radical. Similarly, C-H bonds, particularly at the benzylic position, are susceptible to cleavage.

Photooxidation: In the presence of oxygen, photosensitized oxidation may occur, leading to the formation of hydroxylated or peroxidic species. The benzyl group is particularly prone to oxidation at the benzylic carbon. libretexts.orglibretexts.org

Ring Isomerization and Rearrangement: Pyridine N-oxides have been shown to undergo photochemical valence isomerization to form oxaziridines, which can then rearrange to other structures. mdpi.com While this compound is not an N-oxide, analogous complex rearrangements of the pyridinone ring under irradiation cannot be entirely ruled out.

Identification and Characterization of Photoproducts

Direct studies identifying the photoproducts of this compound are not available in the current literature. However, based on the degradation pathways of related compounds, a range of potential photoproducts can be hypothesized.

Table 1: Postulated Photodegradation Products of this compound

| Postulated Product | Formation Pathway |

| Benzoic acid | Oxidation of the benzyl group. libretexts.orglibretexts.org |

| Benzaldehyde | Partial oxidation of the benzyl group. researchgate.net |

| 2-Methylpyridin-4(1H)-one | Cleavage of the benzyl group. |

| Hydroxylated pyridinone derivatives | Photo-induced hydroxylation of the pyridinone ring. |

| Various ring-opened aliphatic compounds | Further degradation of the pyridinone ring. |

The identification and characterization of these potential photoproducts would require dedicated experimental studies utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) following controlled photolysis experiments.

Hydrolytic Stability and Degradation Kinetics of this compound in Aqueous Environments

Hydrolysis is a key degradation pathway for many organic compounds in aqueous environments. The stability of the this compound molecule towards hydrolysis will largely depend on the reactivity of the amide-like bond within the pyridinone ring.

Studies on similar pyridone structures indicate that they can undergo hydrolysis, although the rates can be slow under neutral pH conditions. The hydrolysis of pyridones can be catalyzed by both acids and bases. The tautomeric equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms is a critical factor, with the pyridone form generally predominating in polar solvents. stackexchange.comchemtube3d.comwikipedia.org The 4-pyridone tautomer is considered to be aromatic due to the delocalization of the nitrogen lone pair into the ring. chemtube3d.com

The rate of hydrolysis of pyridinones is influenced by the substituents on the ring. For instance, a study on α-chloro-substituted pyridones showed that the 4-pyridone derivative hydrolyzed significantly faster than the 2-pyridone derivative, which was attributed to the greater polarity and zwitterionic character of the 4-pyridone structure. libretexts.org While this compound does not have a halogen substituent, the electronic effects of the benzyl and methyl groups will influence the susceptibility of the ring to nucleophilic attack by water.

Given the general stability of the pyridone ring, it is anticipated that this compound would exhibit moderate to high stability towards hydrolysis under typical environmental pH conditions (pH 5-9). However, under more extreme pH conditions, hydrolysis could become a more significant degradation pathway.

Table 2: Anticipated Hydrolytic Behavior of this compound

| pH Condition | Expected Hydrolytic Stability | Postulated Primary Hydrolysis Products |

| Acidic (pH < 5) | Potentially enhanced degradation | Ring-opened products |

| Neutral (pH 5-9) | Likely to be relatively stable | Negligible hydrolysis expected |

| Alkaline (pH > 9) | Potentially enhanced degradation | Ring-opened products |

Oxidative and Reductive Degradation Processes in Various Chemical Environments

Oxidative and reductive processes are crucial in the environmental transformation of organic pollutants. The structure of this compound contains moieties susceptible to both oxidation and reduction.

The benzyl group is a primary site for oxidative attack. The benzylic carbon is particularly susceptible to oxidation by strong oxidizing agents like permanganate, often leading to the formation of benzoic acid. libretexts.orglibretexts.org In the environment, such oxidations can be mediated by hydroxyl radicals (•OH), which are highly reactive and non-selective oxidants.

The pyridinone ring , being an electron-deficient aromatic system, is generally resistant to oxidation. However, microbial degradation of pyridine derivatives often proceeds via initial hydroxylation of the ring, which is an oxidative process. researchgate.netnih.gov Advanced oxidation processes (AOPs) that generate powerful oxidizing species can also lead to the degradation of the pyridinone ring.

Reductive degradation is also a possibility, particularly under anaerobic conditions. The pyridine ring can be reduced, for instance, by catalytic hydrogenation. researchgate.net In the environment, reductive processes can be microbially mediated or occur in the presence of reducing agents. Advanced reduction processes (ARPs), such as those utilizing UV and sulfite, have been shown to effectively degrade pyridine through the action of reductive radicals. nih.gov

Theoretical Modeling of Environmental Persistence and Transformation of this compound

In the absence of experimental data, theoretical modeling provides a valuable tool for predicting the environmental fate of chemical compounds. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate various molecular properties that correlate with environmental persistence and reactivity.

For this compound, theoretical modeling could be employed to:

Predict spectroscopic properties: Calculation of the UV-Vis absorption spectrum would help to assess the potential for direct photolysis.

Estimate bond dissociation energies: This would indicate the most likely bonds to break upon energy input, for example, during photolysis.

Calculate reaction enthalpies and activation energies: Modeling potential degradation reactions (e.g., hydrolysis, oxidation) can provide insights into their feasibility and kinetics.

Determine molecular descriptors: Properties such as LogP (octanol-water partition coefficient), water solubility, and vapor pressure can be estimated to predict the compound's distribution in different environmental compartments.

While specific theoretical studies on this compound are not currently available, studies on related pyridine and pyridinone derivatives have demonstrated the utility of these approaches in understanding degradation mechanisms. tandfonline.comnih.gov Such models could serve as a valuable starting point for assessing the likely environmental behavior of this compound, pending the availability of experimental data.

Future Research Directions and Unexplored Avenues for 3 Benzyl 2 Methylpyridin 4 1h One

Development of Stereoselective Syntheses for Chiral Analogs of 3-Benzyl-2-methylpyridin-4(1H)-one

The introduction of chirality into the this compound scaffold is a critical next step in exploring its potential applications, particularly in pharmacology and materials science. mdpi.com The development of stereoselective synthetic methods would allow for the creation of enantiomerically pure analogs, which is essential as different enantiomers of a chiral molecule often exhibit distinct biological activities and physical properties. psu.edu

Future research should focus on several key strategies for achieving stereoselective synthesis:

Chiral Catalysis : The use of chiral catalysts, such as those derived from cinchona alkaloids or chiral metals, could facilitate the asymmetric synthesis of pyridinone derivatives. psu.edursc.org These catalysts can create a chiral environment that favors the formation of one enantiomer over the other.

Chiral Auxiliaries : Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. scispace.com This auxiliary can then be removed to yield the desired chiral product.

Substrate-Controlled Diastereoselective Reactions : By incorporating a chiral center into one of the starting materials, it may be possible to control the stereochemistry of the final product through diastereoselective reactions.

The successful development of these methods would open the door to a wide range of new chiral this compound analogs with potentially novel and enhanced properties.

Exploration of Advanced Catalytic Applications of this compound and its Complexes

The pyridin-4(1H)-one core of this compound, with its nitrogen and oxygen atoms, is an excellent candidate for acting as a ligand in the formation of metal complexes. These complexes could possess unique catalytic activities, expanding the utility of this compound beyond its current applications.

Future research in this area should investigate:

Homogeneous Catalysis : Complexes of this compound with transition metals like ruthenium, iridium, and cobalt could be explored as catalysts for a variety of organic transformations. princeton.edu The electronic and steric properties of the ligand can be fine-tuned by modifying the benzyl (B1604629) and methyl groups to optimize catalytic performance.

Photoredox Catalysis : The development of photoredox catalysts based on first-row transition metals is a growing area of interest. princeton.edu Cobalt complexes of this compound could be designed to absorb visible light and participate in single-electron transfer processes, enabling new and challenging chemical reactions. princeton.edu

Electrocatalysis : The compound and its metal complexes could also be investigated for their potential in electrocatalytic reactions, such as the reduction of carbon dioxide or the evolution of hydrogen. The ability to abstract hydrogen atoms from metal-ammonia complexes suggests a potential role in reactions involving N-H bond cleavage. rsc.org

A systematic study of the coordination chemistry of this compound and the catalytic properties of its resulting complexes is a promising avenue for future research.

Integration of this compound into Novel Materials and Supramolecular Assemblies

The planar structure of the pyridinone ring, combined with the potential for hydrogen bonding and π-π stacking interactions, makes this compound an attractive building block for the construction of novel materials and supramolecular assemblies.

Future research directions include:

Liquid Crystals : By introducing long alkyl chains or other mesogenic groups onto the this compound scaffold, it may be possible to create new liquid crystalline materials with unique optical and electronic properties.

Metal-Organic Frameworks (MOFs) : The ability of the pyridinone to act as a ligand could be exploited in the synthesis of MOFs. These porous materials have potential applications in gas storage, separation, and catalysis.

Self-Assembled Monolayers : The compound could be functionalized with groups that allow it to form self-assembled monolayers on various surfaces, leading to new coatings with tailored properties.

The exploration of these areas could lead to the development of new functional materials with applications in electronics, sensing, and beyond.

Advanced Spectroscopic Characterization under Extreme Conditions (e.g., high pressure, low temperature, in exotic media)

To gain a deeper understanding of the fundamental properties of this compound, it is essential to study its behavior under a wide range of conditions. Advanced spectroscopic techniques can provide valuable insights into its structure, dynamics, and reactivity.

Future research should involve:

High-Pressure Spectroscopy : Studying the compound under high pressure can reveal information about its compressibility, phase transitions, and changes in its electronic structure.

Low-Temperature Spectroscopy : At low temperatures, it is possible to trap and study reactive intermediates and to obtain higher resolution spectra, providing more detailed structural information.

Spectroscopy in Exotic Media : Investigating the compound's spectroscopic properties in different solvents and matrices can shed light on solute-solvent interactions and their influence on the molecule's behavior. up.ac.za

These studies will contribute to a more complete understanding of the fundamental photophysics and photochemistry of this compound.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties of this compound Derivatives

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. rjptonline.org Applying these computational tools to this compound and its derivatives could significantly accelerate the discovery of new applications.

Future research in this area should focus on:

Property Prediction : ML models can be trained on existing data to predict the physical, chemical, and biological properties of new, unsynthesized derivatives of this compound. researchgate.netnih.gov This can help to prioritize synthetic targets with desired characteristics.

Reactivity Prediction : AI algorithms can be used to predict the outcome and yield of chemical reactions involving this compound, aiding in the design of more efficient synthetic routes. researchgate.net

De Novo Design : Generative models can be employed to design novel derivatives of this compound with optimized properties for specific applications.

The integration of ML and AI into the research workflow for this compound has the potential to dramatically increase the pace of discovery and innovation.

Conclusion

Summary of Key Findings and Advancements in 3-Benzyl-2-methylpyridin-4(1H)-one Research

Research surrounding this compound and the broader class of pyridin-4(1H)-ones has yielded several critical insights. A primary advancement lies in the continual refinement of synthetic methodologies. The construction of the polysubstituted pyridine (B92270) ring, the core of this compound, has seen significant progress through various strategies, including transition metal-catalyzed cycloaddition reactions and innovative condensation approaches. rsc.org These advancements are crucial as they enable the efficient and diverse production of pyridinone libraries, facilitating extensive structure-activity relationship (SAR) studies.

The pyridinone scaffold, as exemplified by this compound, is recognized for its unique physicochemical properties. It possesses both hydrogen-bond donor and acceptor capabilities, which are pivotal for molecular recognition and binding to biological targets. frontiersin.orgbohrium.comnih.gov This dual nature allows it to mimic or replace other chemical groups in drug design, acting as a bioisostere for moieties like phenols and amides. nih.gov

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader family of pyridinone derivatives has demonstrated a remarkable spectrum of pharmacological activities. frontiersin.orgnih.gov These include potential applications as anticancer, anti-inflammatory, and antimicrobial agents. frontiersin.orgnih.gov The benzyl (B1604629) and methyl substituents on the core ring of this compound are expected to modulate its lipophilicity and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. The exploration of such substituted pyridinones is a key finding, as it highlights a viable strategy for fine-tuning the biological activity of this privileged scaffold.

Outlook on the Broader Significance of this compound in Contemporary Chemical Sciences

The future outlook for this compound and its analogues is intrinsically linked to the expanding role of pyridine-based structures in drug discovery and materials science. rsc.org The chemical versatility of this compound renders it a valuable building block for more complex molecular architectures. Its reactive sites can be further functionalized, opening avenues for the creation of novel compounds with tailored properties.

In medicinal chemistry, the pyridin-4(1H)-one core is poised to remain a central theme in the design of new therapeutic agents. researchgate.netnih.gov The ability to readily modify the substituents at various positions of the ring allows for a systematic exploration of the chemical space around this scaffold. bohrium.com This is particularly relevant in the era of fragment-based drug design and the development of kinase inhibitors, where the pyridinone motif has shown promise as a hinge-binding element. frontiersin.orgbohrium.comnih.gov The 3-benzyl and 2-methyl groups of the titular compound provide a specific starting point for such explorations, with the potential to develop inhibitors for a range of biological targets.

Beyond pharmaceuticals, the unique electronic and photophysical properties that can be engineered into pyridinone systems suggest potential applications in materials science. The development of novel dyes, sensors, and functional polymers based on this scaffold represents a growing area of interest. The principles learned from the synthesis and study of compounds like this compound will undoubtedly contribute to these future innovations.

In essence, while this compound may not yet be a household name, it represents a significant piece in the larger puzzle of heterocyclic chemistry. Its study, and that of its relatives, continues to enrich our understanding of structure-function relationships and fuels the ongoing quest for new molecules that can shape our world.

Q & A

Basic: What are the recommended synthetic routes for 3-Benzyl-2-methylpyridin-4(1H)-one, and how can intermediates be purified?

Answer:

A common approach involves multi-step heterocyclic synthesis. For example, benzyl-protected intermediates (e.g., 3-benzyloxy derivatives) can be synthesized via condensation reactions using reagents like BH₃·THF in dry THF under inert conditions, followed by ammonolysis to remove protecting groups . Purification often employs recrystallization (e.g., toluene or ethyl acetate/ethanol mixtures) or column chromatography (silica gel, dichloromethane/methanol gradients) to isolate crystalline products. Monitoring via TLC or HPLC is critical to confirm intermediate purity .

Basic: How can structural characterization be performed for this compound?

Answer:

Combine spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and benzyl/methyl group integration .

- X-ray crystallography : Use SHELXTL or SHELXL for small-molecule refinement. Single-crystal data collection at low temperatures (e.g., 100 K) improves resolution. SHELXT automates space-group determination from diffraction data .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data during structural validation?

Answer:

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-phase conformers. Strategies:

- DFT calculations : Compare experimental NMR shifts with computed spectra for possible tautomers .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in crystallographic data .

- Variable-temperature NMR : Probe conformational flexibility in solution .

Advanced: What experimental design considerations are critical for studying structure-activity relationships (SAR) of derivatives?

Answer:

- Scaffold modification : Introduce substituents at the 2-methyl or 3-benzyl positions via Mitsunobu reactions or Pd-catalyzed cross-coupling to assess electronic/steric effects .

- Biological assays : Pair synthetic derivatives with enzymatic assays (e.g., kinase or SIRT1 inhibition) to correlate substituents with activity. Include positive controls (e.g., MHY2251 for SIRT1 studies) .

- Computational docking : Use programs like AutoDock to predict binding modes and guide rational design .

Basic: What analytical methods are suitable for quantifying this compound in mixtures?

Answer:

- HPLC : C18 column with UV detection (λ = 254–280 nm). Mobile phase: acetonitrile/water (0.1% TFA) gradient. Validate with spiked samples .

- LC-MS : ESI in positive-ion mode for higher sensitivity. Monitor [M+H]⁺ ions .

- TLC : Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (1:1) and UV visualization .

Advanced: How to optimize crystallization conditions for challenging derivatives?

Answer:

- Solvent screening : Use microbatch or vapor diffusion with polar/nonpolar solvent pairs (e.g., DMSO/water or THF/heptane).

- Additives : Introduce co-crystallants (e.g., crown ethers) to stabilize lattice interactions .

- Temperature gradients : Slow cooling from 60°C to 4°C enhances crystal nucleation. SHELXD can identify optimal data-collection strategies for low-quality crystals .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Stability : Susceptible to oxidation at the pyridone ring. Store under argon at −20°C in amber vials.

- Solubility : Soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Prepare fresh solutions to avoid hydrolysis .

Advanced: How to predict and mitigate synthetic byproducts in large-scale reactions?

Answer:

- Mechanistic studies : Use LC-MS to track intermediates and identify side reactions (e.g., over-alkylation or ring-opening).

- DoE optimization : Vary temperature, catalyst loading, and stoichiometry to minimize byproducts.

- Green chemistry : Replace toxic solvents (e.g., THF) with cyclopentyl methyl ether (CPME) for safer scaling .

Advanced: What computational tools are effective for modeling tautomeric equilibria?

Answer:

- Quantum chemistry : Gaussian or ORCA for energy calculations of tautomers (e.g., pyridone vs. hydroxypyridine forms).

- MD simulations : GROMACS to study solvent effects on equilibrium in explicit water .

- pKa prediction : Use ChemAxon or ACD/Labs to estimate protonation states under physiological conditions .

Basic: How to validate purity for publication or regulatory submission?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.